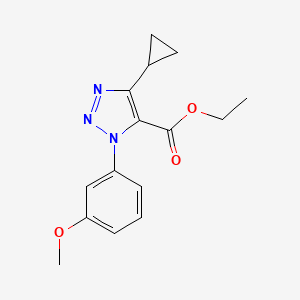

Ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors through click chemistry techniques. The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne, leading to the desired triazole derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its cytotoxicity, the compound showed promising results with IC50 values indicating effective inhibition of cell proliferation.

The compound's mechanism of action appears to be linked to its ability to induce apoptosis in cancer cells, as evidenced by increased markers of programmed cell death in treated cultures.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring significantly affect the biological activity of the triazole derivatives. For instance, the presence of electron-donating groups like methoxy enhances cytotoxicity. The cyclopropyl moiety also contributes to the overall activity by influencing the compound's lipophilicity and interaction with biological targets.

Study on Anticancer Properties

In a notable study published in Molecules, researchers synthesized a series of triazole derivatives including this compound. The study utilized MTT assays to assess cell viability in various cancer cell lines. The results indicated that compounds with similar structural features exhibited enhanced antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have identified triazole derivatives, including ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate, as potential antimicrobial agents. The triazole ring is known for its ability to inhibit fungal growth and has been explored for developing new antifungal drugs. In vitro tests have shown promising results against various strains of fungi, suggesting its potential as a lead compound in antifungal drug development .

Antitubercular Properties

A significant area of research involves the compound's efficacy against tuberculosis (TB). Studies indicate that triazole derivatives can inhibit the polyketide synthase enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The structural modifications in this compound enhance its interaction with the target enzyme, showing potential as an antitubercular agent .

Drug-Likeness and ADME Properties

In silico studies have evaluated the drug-likeness of this compound using the Lipinski's rule of five. The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating its suitability for further development as a pharmaceutical candidate. Molecular docking studies have also been conducted to predict the binding affinity to various biological targets .

Plant Growth Regulators

Triazole compounds are known to act as plant growth regulators. This compound has been investigated for its potential to enhance plant growth and yield. Studies suggest that it may influence hormonal pathways involved in plant development, promoting root growth and increasing resistance to environmental stressors .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Research indicates that triazoles can exhibit insecticidal properties against various pests affecting crops. The application of this compound in agricultural settings could lead to the development of new environmentally friendly pesticides that target specific pests without harming beneficial insects .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For instance, it can be used as a building block in creating polymers or nanomaterials with enhanced thermal stability and mechanical strength .

Photonic Applications

The triazole moiety has been explored for applications in photonic devices due to its nonlinear optical properties. Research suggests that compounds like this compound could be utilized in the development of optical limiters or switches due to their ability to modulate light transmission under varying conditions .

Propriétés

IUPAC Name |

ethyl 5-cyclopropyl-3-(3-methoxyphenyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-3-21-15(19)14-13(10-7-8-10)16-17-18(14)11-5-4-6-12(9-11)20-2/h4-6,9-10H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNGDQSGNNOARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NN1C2=CC(=CC=C2)OC)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.